4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Overview
Description
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H4N4O2S and its molecular weight is 172.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antiviral Properties : Baker, Lourens, and Jordaan (1967) identified pyrimidine derivatives as irreversible inhibitors of dihydrofolic reductase, an enzyme crucial in cellular metabolism (Baker, Lourens, & Jordaan, 1967). Marchal et al. (2010) noted the usefulness of alkoxy-5-nitrosopyrimidines as building blocks for biologically active compounds, highlighting their potential as antiviral agents (Marchal et al., 2010).
Synthesis of Biologically Active Compounds : Patil et al. (2010) developed a one-step synthesis method for pyrimidine derivatives, which can be used in the synthesis of various biologically active compounds (Patil et al., 2010). Abdul-Rida et al. (2017) synthesized new 5-nitrosopyrimidine analogs showing inhibitory activity against certain enzymes and antiproliferative activity against tumor-derived cell lines (Abdul-Rida et al., 2017).
Molecular Structure and Supramolecular Assembly : Quesada et al. (2004) investigated the structures of 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines, revealing extensive hydrogen bonding and diverse supramolecular structures (Quesada et al., 2004). Yépes et al. (2012) studied the electronic structures and hydrogen-bonded supramolecular assembly in pyrimidine derivatives (Yépes et al., 2012).
Pharmaceutical Research : Cosimelli et al. (2008) identified derivatives of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine as potent and selective A3 adenosine receptor antagonists, with potential therapeutic applications (Cosimelli et al., 2008). Haffez et al. (2020) demonstrated the potential of thiopyrimidine analogs as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cells (Haffez et al., 2020).
Chemical Sensing and Corrosion Inhibition : Gupta et al. (2016) developed pyrimidine-based sensors for colorimetric and fluorometric applications, with potential in logic gate operation and chemical sensing (Gupta et al., 2016). Khaled (2011) found that certain pyrimidine derivatives effectively reduce copper corrosion in saline solutions (Khaled, 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and proteins involved in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Properties
IUPAC Name |
6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCFGBLAMCSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873594, DTXSID40873593 | |
Record name | 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-5-nitroso-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-48-6, 5451-33-2, 749191-11-5 | |
Record name | 6-Amino-5-nitroso-2-thiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1672-48-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-5-nitroso-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the structural characteristics of 6-Amino-5-nitroso-2-thiouracil?
A: While the provided abstracts don't explicitly state the molecular formula and weight, they highlight the use of spectroscopic techniques to study this compound. [] One study focuses on the "Vibrational Spectra of 6-Amino-5-nitroso-2-thiouracil," [] likely employing techniques like Infrared (IR) and Raman spectroscopy to elucidate its structural features. These methods provide information about the functional groups and bonding within the molecule.
Q2: How does 6-Amino-5-nitroso-2-thiouracil interact with metals, and what are the potential applications?
A: Research indicates that 6-Amino-5-nitroso-2-thiouracil can act as a ligand, forming complexes with various metals. One study investigates "Iron and Cobalt Complexes with S-Substituted 6-Amino-5-nitroso-2-thiouracils." [] Another explores complexes containing the "fac-ReI(CO)3 core" with 6-Amino-5-nitroso-2-thiouracil. [] This complexation ability could be valuable in developing new catalysts or materials with specific properties.
Q3: Has 6-Amino-5-nitroso-2-thiouracil demonstrated any potential in environmental remediation?
A: Yes, preliminary research suggests a potential role for 6-Amino-5-nitroso-2-thiouracil in removing pharmaceutical pollutants from water. One study explored the use of "Surface-passivated rGO@CuO/6A5N2TU colloidal heterostructures" for the "efficient removal of ofloxacin from contaminated water." [] This suggests the compound might contribute to the development of new water treatment technologies.
Q4: What is the impact of different solvents on the properties of 6-Amino-5-nitroso-2-thiouracil?
A: One research paper specifically investigates the "EFFECT OF SOLVENTS AND PJ VARIATION ON ELECTRONIC SPECTRA OF 6-AMINO-5-NITROSO-2-THIOURACIL." [] This suggests that the solvent environment can significantly influence the electronic properties of this compound, which could have implications for its reactivity and applications in various fields.
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